molecular formula C17H19N3O2S B2555299 N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2097873-01-1

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2555299
CAS No.: 2097873-01-1
M. Wt: 329.42
InChI Key: HXWWAYDVEXAGMM-UHFFFAOYSA-N
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Description

N-(2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring fused aromatic systems (furan and thiophene) linked to a substituted pyrazole-carboxamide scaffold. Its structural complexity arises from the combination of electron-rich heterocycles (furan and thiophene) and the sterically hindered pyrazole core, which may influence its intermolecular interactions and physicochemical properties.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-11-16(12(2)20(3)19-11)17(21)18-9-14(13-6-8-23-10-13)15-5-4-7-22-15/h4-8,10,14H,9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWWAYDVEXAGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its anticancer properties, anti-inflammatory effects, and other pharmacological activities.

Chemical Profile

  • Chemical Name: this compound
  • CAS Number: 2097892-25-4
  • Molecular Formula: C16H17N3O3S
  • Molecular Weight: 331.39 g/mol
  • SMILES: COc1nn(cc1C(=O)NCC(c1ccco1)c1ccsc1)C

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Pyrazole derivatives are known for their cytotoxic effects against various cancer cell lines. For instance:

  • A study reported that certain pyrazole derivatives exhibited significant cytotoxicity against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, with IC50 values ranging from 3.79 µM to 42.30 µM .
Cell LineIC50 Value (µM)
MCF73.79
SF-26812.50
NCI-H46042.30

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives typically exhibit inhibition of cyclooxygenase enzymes (COX), which are key mediators in inflammatory processes. Specific pyrazole compounds have shown promising results in reducing inflammation in various models .

The mechanism underlying the biological activity of this compound may involve several pathways:

  • Inhibition of Kinases: Some pyrazole derivatives inhibit kinases such as Aurora-A and CDK2, which are crucial in cell cycle regulation and cancer progression .
  • Reactive Oxygen Species (ROS) Modulation: The ability to modulate ROS levels can lead to apoptosis in cancer cells, contributing to its anticancer effects .

Study on Anticancer Efficacy

A notable study explored the effects of a series of pyrazole derivatives on various cancer cell lines. Among these, the compound demonstrated significant growth inhibition in A549 lung cancer cells with an IC50 value of approximately 26 µM .

Inhibition of Cyclooxygenase Enzymes

Another investigation assessed the anti-inflammatory potential of pyrazole derivatives by measuring their inhibitory effects on COX enzymes. Compounds showed IC50 values ranging from 0.95 nM to 0.30 nM for COX inhibition, indicating strong anti-inflammatory activity .

Scientific Research Applications

Structural Characteristics

The compound features several key structural elements:

  • Furan Ring : Known for its reactivity in electrophilic aromatic substitution reactions and potential biological activities.
  • Thiophene Ring : Contributes to the compound's electronic properties and enhances its interaction with biological targets.
  • Pyrazole Core : A five-membered heterocyclic structure associated with diverse pharmacological activities.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can inhibit bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanisms often involve the disruption of cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

Pyrazole-based compounds are noted for their anti-inflammatory properties. Evidence suggests that they can inhibit pro-inflammatory cytokines like TNF-α and IL-6. These effects may be comparable to established anti-inflammatory medications such as dexamethasone. The structural components of this compound may similarly inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

Comparative Biological Activities

To illustrate the potential of this compound in comparison to other pyrazole derivatives, the following table summarizes some relevant findings:

Compound NameActivity TypeIC50 (µM)Reference
Compound AAnti-inflammatory20
Compound BAntimicrobial15
Compound CAnticancer10

Safety and Toxicity

Currently, there is insufficient data regarding the safety profile or toxicological effects of this compound. General laboratory safety protocols should be observed when handling this compound due to unknown risks associated with its biological activity.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes reactions influenced by its structural motifs:

  • Furan and thiophene rings : Oxidation susceptibility due to conjugated π-electrons.

  • Pyrazole ring : Reactivity at C-4 position for electrophilic substitution .

  • Carboxamide group : Reduction potential of the carbonyl group and substitution at the amide nitrogen.

Reaction Type Key Features
Oxidation Furan/thiophene rings oxidized (e.g., epoxidation or diacid formation).
Reduction Carbonyl group reduced to alcohol (e.g., NaBH₄ or LiAlH₄).
Electrophilic Substitution Attack at pyrazole’s C-4 position (e.g., nitration, acylation) .
Nucleophilic Substitution Amide nitrogen reacts with nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

Reagents and conditions are tailored to the reaction type:

Reaction Reagents Conditions
Oxidation KMnO₄, CrO₃Acidic medium, heat.
Reduction LiAlH₄, NaBH₄Ethereal solvents, reflux.
Electrophilic NO₂⁺ (nitration), acyl chloridesAcidic catalysts (H₂SO₄), low temp .
Substitution NH₂R, SH⁻ (nucleophiles)Basic/acidic conditions, solvent.

Major Products

Reaction outcomes depend on the functional group targeted:

  • Oxidation Products

    • Furan/thiophene derivatives : Oxidized to diacids (e.g., 2,5-furandicarboxylic acid) or epoxides.

    • Pyrazole ring : Unlikely to oxidize under standard conditions due to aromatic stability .

  • Reduction Products

    • Alcohol derivatives : Carbonyl group converted to alcohol (e.g., -CH₂OH).

  • Electrophilic Substitution Products

    • Pyrazole C-4 derivatives : Substituted with nitro groups, acyl groups, or other electrophiles (e.g., nitro-pyrazole) .

  • Substitution Products

    • Amide derivatives : Nucleophilic attack replaces the amide nitrogen with amines or thiols (e.g., amidine, thioamide).

Biological Activity Correlation

The compound’s reactivity may influence its biological applications:

  • Antifungal/Antimicrobial : Pyrazole derivatives often exhibit these activities, potentially enhanced by functional group modifications .

  • Anticancer : Substituted pyrazoles may interact with kinase targets, as seen in related compounds .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid heterocyclic architecture. Below is a comparative analysis with key analogs, focusing on structural motifs, intermolecular interactions, and functional properties.

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycles Functional Groups Hydrogen-Bonding Potential Key References
N-(2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide (Target) Furan, Thiophene, Pyrazole Carboxamide, Methyl groups High (amide N–H, carbonyl)
N-(3-(Aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide Pyridine Sulfonamide, Amine Moderate (sulfonamide S=O)
N-(3-(Trifluoromethyl)benzyl)-3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine Pyrazole, Quinoline Amine, Trifluoromethyl Low (weakly polar CF3)
N-(3,4-Difluorophenyl)-2,2-dimethylpropionamide Benzene Carboxamide, Fluorine High (amide, F···H)

Key Observations:

Hydrogen-Bonding Capacity: The target compound’s carboxamide group enables robust hydrogen-bonding networks, comparable to N-(3,4-difluorophenyl)-2,2-dimethylpropionamide. Such interactions are critical for crystal packing and solubility . In contrast, sulfonamide-containing analogs (e.g., N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide) exhibit weaker directional interactions due to the sulfonamide’s tetrahedral geometry .

Aromatic Stacking: The fused furan-thiophene system in the target compound may promote π-π stacking, akin to pyridine- or quinoline-based analogs. However, steric hindrance from the 1,3,5-trimethylpyrazole group could limit co-planarity, reducing stacking efficiency compared to unsubstituted heterocycles .

Electron-Deficient vs. Electron-Rich Moieties: The thiophene and furan rings (electron-rich) contrast with trifluoromethyl groups (electron-deficient) in analogs like N-(3-(trifluoromethyl)benzyl)-3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine. This difference may alter reactivity in electrophilic substitution reactions .

Research Findings and Methodologies

Crystallographic Insights

  • Graph Set Analysis : Studies on similar carboxamides (e.g., N-(3,4-difluorophenyl)-2,2-dimethylpropionamide) reveal recurring hydrogen-bonding patterns, such as $ R_2^2(8) $ motifs involving amide N–H and carbonyl O . These motifs are likely applicable to the target compound.
  • Mercury CSD 2.0 : Computational modeling using Mercury’s packing similarity feature predicts that the target compound’s crystal structure may resemble pyrazole-thiophene hybrids, with voids influenced by methyl group steric effects .

Stability and Reactivity

  • Thiophene’s sulfur atom may confer oxidative instability compared to furan-containing analogs. This contrasts with trifluoromethyl-bearing compounds, which exhibit enhanced metabolic stability .

Q & A

Q. What are the common synthetic routes for N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide, and how are intermediates optimized?

The synthesis typically involves multi-step reactions, including cyclization and condensation strategies. For example, pyrazole cores are often synthesized via cycloaddition of hydrazines with diketones or via palladium-catalyzed reductive cyclization (e.g., using formic acid derivatives as CO surrogates). Thiophene and furan moieties are introduced through nucleophilic substitution or cross-coupling reactions. Optimization of intermediates may involve adjusting solvent polarity (e.g., DMF or THF), temperature (e.g., 0–90°C), and catalysts (e.g., Cu or Fe-based systems) to improve yields (70–80%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key methods include:

  • 1H/13C NMR : To confirm substitution patterns and regiochemistry of the pyrazole, thiophene, and furan groups.
  • IR Spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹).
  • HPLC-MS : Validates purity (≥95%) and molecular weight (e.g., molecular ion peaks matching theoretical values).
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline forms .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking studies model interactions with target proteins (e.g., kinases or GPCRs), identifying critical binding residues. For instance, substituent effects on the thiophene ring (e.g., electron-withdrawing groups) can modulate affinity for hydrophobic pockets .

Q. What experimental strategies mitigate low yields in multi-step syntheses of this compound?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) enhance cross-coupling efficiency between heterocycles.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Stepwise purification : Column chromatography or recrystallization after each step minimizes side products. Contradictions in yield data across studies often arise from differences in reaction scaling or purification protocols .

Q. How do structural modifications to the furan or thiophene moieties affect biological activity?

Substituting thiophen-3-yl with thiophen-2-yl alters steric bulk, impacting interactions with enzymatic active sites. For example, fluorination of the furan ring can enhance metabolic stability but may reduce solubility. Bioactivity assays (e.g., IC50 comparisons) under standardized conditions (e.g., pH 7.4, 37°C) are critical to validate structure-activity relationships .

Q. What methodologies resolve discrepancies in reported biological activity data for this compound?

Contradictions often stem from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or readout methods (e.g., fluorescence vs. luminescence).
  • Compound stability : Degradation in DMSO stock solutions over time. Rigorous reproducibility studies, including orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays), are recommended .

Data Analysis and Mechanistic Questions

Q. How is reaction progress monitored in real-time for complex synthetic steps?

Advanced techniques include:

  • In-situ FTIR : Tracks carbonyl intermediate formation.
  • LC-MS : Identifies transient byproducts (e.g., oxidation of thiophene to sulfoxide).
  • NMR kinetics : Quantifies intermediate conversion rates under varying temperatures .

Q. What role do steric and electronic effects play in the compound’s catalytic or inhibitory behavior?

Steric hindrance from the 1,3,5-trimethylpyrazole group can block nucleophilic attack, enhancing stability in biological environments. Electron-donating groups on the furan ring increase electron density at the carboxamide oxygen, improving hydrogen-bonding capacity with targets like proteases .

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